2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclobutyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutyl hydrazine with an acetylenic ketone, followed by cyclization to form the pyrazole ring . The resulting intermediate can then be further reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the cyclobutyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: A similar compound without the cyclobutyl group, which can influence its reactivity and biological activity.
2-(4-Cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid: Another related compound with a triazole ring instead of a pyrazole ring.
Uniqueness
2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the cyclobutyl group, which can enhance its stability and influence its interaction with biological targets. This structural feature can make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3-cyclobutylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)6-11-5-4-8(10-11)7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13) |
InChI Key |
HTPDDGBOSWGKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN(C=C2)CC(=O)O |
Origin of Product |
United States |
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